molecular formula C11H18Cl2N2 B3117766 5-(chloromethyl)-1-(cyclohexylmethyl)-1H-imidazole hydrochloride CAS No. 226930-91-2

5-(chloromethyl)-1-(cyclohexylmethyl)-1H-imidazole hydrochloride

Cat. No. B3117766
CAS RN: 226930-91-2
M. Wt: 249.18 g/mol
InChI Key: VBWUEMWVNKRURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-1-(cyclohexylmethyl)-1H-imidazole hydrochloride, also known as CMCH, is an organic compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and chloroform. CMCH is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material for the production of pharmaceuticals.

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including structures similar to 5-(chloromethyl)-1-(cyclohexylmethyl)-1H-imidazole hydrochloride, have been extensively studied for their antitumor activities. A review by Iradyan et al. (2009) highlights the significance of imidazole derivatives, including bis(2-chloroethyl)amino derivatives, benzimidazole, and imidazolylpeptides, in the development of new antitumor drugs. These derivatives have shown promising results in preclinical testing stages, suggesting their potential in cancer therapy due to their diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antimicrobial Activity

The antimicrobial properties of imidazole compounds, including derivatives similar to this compound, are well-documented. A literature review on the antimicrobial activities of imidazole indicates its effectiveness as a raw material in pharmaceutical industries for manufacturing antifungal drugs like ketoconazole and clotrimazole. This highlights the role of imidazole derivatives in combating microbial resistance, emphasizing the importance of synthesizing new imidazole derivatives to inhibit the growth of new strains of organisms (2022).

Corrosion Inhibition

Imidazoline and its derivatives, which share a core structure with this compound, are recognized for their effectiveness as corrosion inhibitors. Sriplai and Sombatmankhong (2023) reviewed the use of imidazoline derivatives in the petroleum industry, highlighting their low toxicity, cost-effectiveness, and environmental friendliness. The chemical structure, synthesis processes, and performance evaluations of these inhibitors demonstrate their significant role in protecting metal surfaces from corrosion, showcasing the versatility of imidazole derivatives in industrial applications (Sriplai, N., & Sombatmankhong, K., 2023).

properties

IUPAC Name

5-(chloromethyl)-1-(cyclohexylmethyl)imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2.ClH/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10;/h7,9-10H,1-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWUEMWVNKRURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=NC=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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